(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one
Overview
Description
(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one is an organic compound with a structural formula of C14H18N2O2. It is a member of the oxazolidinone family, which are a class of synthetic antibiotics used to treat bacterial infections. As a part of the oxazolidinone family, this compound has a variety of uses in scientific research, such as for biochemical and physiological studies.
Scientific Research Applications
Chiral Oxazolidinone-Derived Compounds
The synthesis and structural analysis of chiral oxazolidinone-derived compounds, such as the diastereoselective Reissert-type reactions, highlight the utility of (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one in producing enantiomerically pure substances. These compounds are utilized in asymmetric synthesis, leveraging the chiral auxiliary nature of the oxazolidinone ring to influence the stereochemical outcome of reactions. This has applications in pharmaceutical synthesis, where enantiomerically pure compounds can have distinct therapeutic effects (Evain, Pauvert, Collet, & Guingant, 2002).
Role in Hydrogen Bonding and Molecular Interactions
Oxazolidin-2-ones, including derivatives of this compound, are notable for their roles in forming weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. These molecular interactions are crucial for the structural integrity of various compounds, contributing to the stability and formation of complex molecular architectures. This property is particularly relevant in the development of materials with specific physical properties, and in the design of molecular recognition systems and drug molecules (Nogueira et al., 2015).
Protective Groups and Chiral Auxiliaries
The oxazolidinone ring system, especially in forms like this compound, is extensively used as a protective group for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. This application is crucial in synthetic organic chemistry, where the protection of functional groups is necessary for the stepwise construction of complex molecules. Moreover, as chiral auxiliaries, these compounds enable the synthesis of stereoisomers with high enantioselectivity, which is vital for the production of many pharmaceutical agents (Zappia et al., 2007).
Synthetic Organic Chemistry and Medicinal Applications
The structural motif of this compound is a cornerstone in synthetic organic chemistry and medicinal chemistry due to its versatility in forming various biologically active compounds. This includes its incorporation into frameworks for antibiotics, enzyme inhibitors, and other therapeutically relevant molecules. The specific stereochemistry afforded by the oxazolidinone ring is instrumental in the activity of these compounds, often influencing their binding affinity to biological targets and overall efficacy (Fujimoto et al., 2017).
properties
IUPAC Name |
(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h1,4,6-9,14H,3,5,10-12H2/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIFTWPIFVOFN-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.